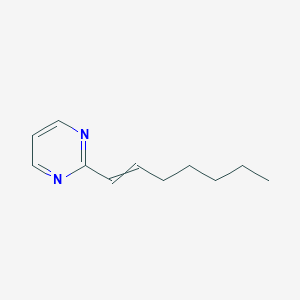
1,2-Dichloro-1,2-dimethyl-1,2-dipropyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-1,2-dimethyl-1,2-dipropyldisilane is an organosilicon compound with the molecular formula C8H18Cl2Si2. This compound is characterized by the presence of two silicon atoms, each bonded to a chlorine atom, two methyl groups, and a propyl group. It is a colorless liquid with a distinct chemical structure that makes it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1,2-Dichloro-1,2-dimethyl-1,2-dipropyldisilane typically involves the reaction of dichlorosilane with appropriate organic reagents under controlled conditions. One common method involves the reaction of dichlorosilane with methyl and propyl Grignard reagents. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1,2-Dichloro-1,2-dimethyl-1,2-dipropyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkoxides, amines, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane compounds, while substitution reactions can produce a variety of organosilicon derivatives.
Scientific Research Applications
1,2-Dichloro-1,2-dimethyl-1,2-dipropyldisilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology: The compound can be used in the study of silicon-based biochemistry, including the interaction of organosilicon compounds with biological systems.
Medicine: Research into the potential therapeutic applications of organosilicon compounds includes their use as drug delivery agents or in the development of new pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of silicone polymers and resins, which have a wide range of uses in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-1,2-dimethyl-1,2-dipropyldisilane involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the silicon-chlorine bonds, which can undergo hydrolysis or substitution reactions. These reactions can lead to the formation of reactive intermediates that interact with other molecules, facilitating the synthesis of new compounds or materials.
Comparison with Similar Compounds
1,2-Dichloro-1,2-dimethyl-1,2-dipropyldisilane can be compared with other similar organosilicon compounds, such as:
1,2-Dichloro-1,2-dimethyl-1,2-diphenyldisilane: This compound has phenyl groups instead of propyl groups, leading to different chemical properties and reactivity.
1,2-Dichloro-1,2-dimethyl-1,2-diethyldisilane: The presence of ethyl groups instead of propyl groups affects the compound’s steric and electronic properties.
1,2-Dichloro-1,2-dimethyl-1,2-dibutyldisilane: The butyl groups in this compound result in different physical and chemical characteristics compared to the propyl derivative.
Properties
CAS No. |
494832-11-0 |
|---|---|
Molecular Formula |
C8H20Cl2Si2 |
Molecular Weight |
243.32 g/mol |
IUPAC Name |
chloro-(chloro-methyl-propylsilyl)-methyl-propylsilane |
InChI |
InChI=1S/C8H20Cl2Si2/c1-5-7-11(3,9)12(4,10)8-6-2/h5-8H2,1-4H3 |
InChI Key |
QPPCQPCUOKQNFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](C)([Si](C)(CCC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Dimethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14231581.png)
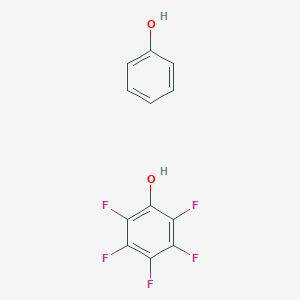

![(1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B14231589.png)
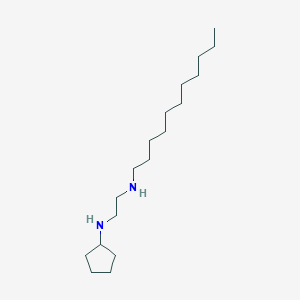
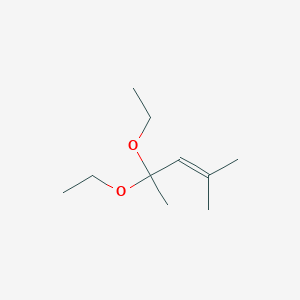
![Ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate](/img/structure/B14231604.png)

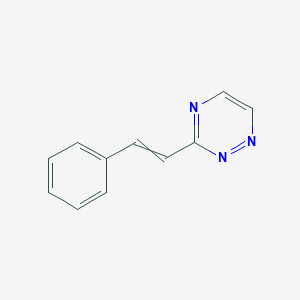
![1-Methyl-1,3,4,9-tetrahydropyrano[3,4-b]indole](/img/structure/B14231625.png)
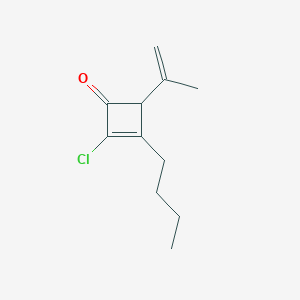
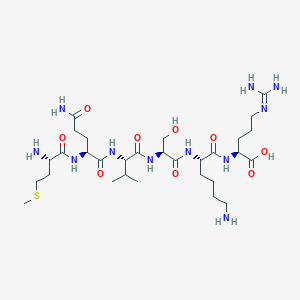
![3-{[(2,5-Dichlorothiophen-3-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14231656.png)
